The synthesis of KS176 involves several key steps:
In industrial settings, the synthesis is scaled up using batch reactions conducted in large reactors. Precise control over temperature, pressure, and reaction time is essential to ensure high yields and purity. The crude product undergoes purification processes like recrystallization and chromatography to achieve the desired purity levels, typically exceeding 98% .
KS176 features a complex molecular architecture characterized by its unique five-membered E-ring structure, which distinguishes it from other vitamin D analogs. This modification plays a vital role in its biological activity, allowing it to maintain partial activity similar to that of 1α,25-dihydroxyvitamin D3 despite the absence of the complete C and D rings.
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
LTWQQWSXYYXVGA-UHFFFAOYSA-N
These structural representations provide insight into the compound's spatial arrangement, which is crucial for its interaction with biological receptors .
KS176 is involved in various chemical reactions:
Common reagents used in these reactions include:
These reactions lead to derivatives that may possess enhanced properties or novel biological activities .
The mechanism of action for KS176 primarily revolves around its role as an inhibitor of the breast cancer resistance protein. By binding to this protein, KS176 disrupts its function as a multidrug transporter, thereby increasing the efficacy of certain chemotherapeutic agents that would otherwise be expelled from cancer cells. This inhibition contributes to overcoming drug resistance in various cancer types .
These properties are essential for handling and application in research settings .
KS176 has significant scientific applications, particularly in cancer research. Its ability to inhibit the breast cancer resistance protein makes it a valuable tool for studying drug resistance mechanisms and developing new therapeutic strategies. Additionally, it has potential uses in combination therapies aimed at enhancing the effectiveness of existing anticancer drugs by preventing their efflux from tumor cells .
Breast Cancer Resistance Protein (BCRP/ABCG2) is an ATP-binding cassette (ABC) transporter that functions as a critical efflux pump in cellular detoxification and pharmacological protection. Identified initially in multidrug-resistant breast cancer cells, this 72-kDa protein actively exports structurally diverse xenobiotics and chemotherapeutic agents from cells, utilizing energy derived from ATP hydrolysis [1] [8]. Unlike other ABC transporters such as P-glycoprotein (ABCB1) or MRP1 (ABCC1), BCRP exists as a "half-transporter," requiring dimerization or oligomerization to form a functional unit. This unique configuration enables its broad substrate specificity and contributes significantly to multidrug resistance (MDR) in cancers [3] [8].
BCRP overexpression constitutes a major mechanism of chemotherapy failure across diverse malignancies. By actively extruding anticancer drugs from tumor cells, BCRP reduces intracellular drug accumulation below therapeutic thresholds. Key chemotherapeutic substrates include:
Table 1: BCRP Substrates and Associated Chemotherapeutic Agents
Drug Class | Specific Agents | Clinical Impact |
---|---|---|
Anthracyclines | Mitoxantrone | Resistance in AML and breast cancer |
Camptothecins | Topotecan, SN-38 (active metabolite of Irinotecan) | Reduced efficacy in colorectal and lung cancers |
Tyrosine Kinase Inhibitors (TKIs) | Imatinib, Gefitinib, Nilotinib | Treatment failure in CML and NSCLC |
Antimetabolites | Methotrexate | Resistance in leukemia and solid tumors |
The transporter’s strategic localization in pharmacological barriers (intestine, blood-brain barrier, placenta, liver) further complicates chemotherapy. Intestinal BCRP limits oral drug bioavailability, while its presence in the blood-brain barrier restricts CNS access [5] [8]. Clinical evidence demonstrates a strong correlation between elevated BCRP expression and poor treatment outcomes. For instance, in acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC), high BCRP levels predict lower response rates, shorter remission duration, and reduced overall survival [3] [9]. This correlation persists even for drugs not primarily transported by BCRP, suggesting its role as a biomarker of aggressive cancer phenotypes with inherent resistance mechanisms [2] [9].
BCRP’s functional architecture underpins its role in multidrug resistance. As a half-transporter (655 amino acids), it comprises a single nucleotide-binding domain (NBD) and a single transmembrane domain (TMD) with six α-helices. Functional activity requires homodimerization via disulfide bonds, notably involving cysteine 603, though recent studies suggest alternative dimerization mechanisms [3] [6]. The homodimer forms a central pore for substrate translocation, with critical residues in the TMD governing substrate specificity and inhibitor binding.
High-resolution structural data (e.g., cryo-EM structure PDB: 5NJ3) reveals key features:
Table 2: Functional Domains of Human ABCG2
Domain | Structural Features | Functional Role |
---|---|---|
Transmembrane Domain (TMD) | 6 α-helices; Central hydrophobic pore | Substrate recognition and translocation; Binds inhibitors like KS176 |
Nucleotide-Binding Domain (NBD) | Walker A/B motifs; ABC signature sequence | ATP hydrolysis; Powers conformational changes for efflux |
Dimerization Interface | Disulfide bonds (Cys603); Hydrophobic interactions | Stabilizes homodimer; Essential for transport activity |
Selective BCRP inhibition represents a promising strategy to overcome MDR without compromising the activity of other ABC transporters. Non-selective inhibitors (e.g., Elacridar) target both BCRP and P-gp, increasing the risk of drug-drug interactions and unintended toxicity [7] [10]. In contrast, selective inhibitors preserve P-gp-mediated protective functions in the blood-brain barrier and gut while specifically sensitizing BCRP-overexpressing tumors.
KS176 exemplifies this approach. Identified through structure-activity relationship (SAR) studies, it potently inhibits BCRP (IC₅₀ = 0.59 µM in Pheophorbide A assays) while showing negligible activity against P-gp or MRP1 [6] [10]. Its molecular structure features a quinoline carboxamide scaffold optimized for high-affinity binding to the BCRP substrate pocket, competitively blocking drug efflux. Preclinical evidence confirms KS176 restores sensitivity to mitoxantrone and topotecan in BCRP-positive cancer cells, enhancing intracellular drug accumulation by >5-fold [6] [7].
Table 3: Pharmacological Profile of KS176 vs. Reference BCRP Inhibitors
Inhibitor | Molecular Target | IC₅₀ (BCRP) | Selectivity (vs. P-gp/MRP1) | Key Mechanism |
---|---|---|---|---|
KS176 | ABCG2 | 0.59 µM | >100-fold selective | Competitive inhibition |
Ko 143 | ABCG2 | 0.01–0.1 µM | >300-fold selective | High-potency competitive inhibitor |
Elacridar | ABCG2/ABCB1 | 0.13–0.19 µM | Dual inhibitor | Non-competitive inhibition |
Fumitremorgin C | ABCG2 | ~1 µM | Moderate selectivity | Natural toxin; Competitive |
Beyond chemosensitization, selective BCRP inhibitors like KS176 serve as pharmacological tools to dissect BCRP’s role in drug disposition. They enable precise assessment of BCRP-mediated transport in intestinal absorption, hepatobiliary excretion, and blood-tissue barriers [2] [5]. Recent biomarker studies further highlight their utility: compounds like 4-hydroxychlorothalonil (4HC) and 3-bromo-5-chloro-2,6-dihydroxybenzoic acid (BCDBA) show elevated plasma concentrations in individuals with reduced-function ABCG2 polymorphisms (e.g., Q141K), providing biomarkers for personalized dosing of BCRP substrate drugs [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7